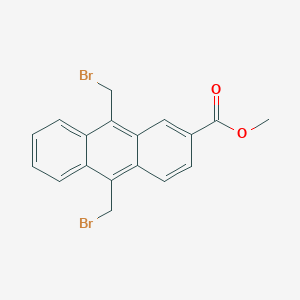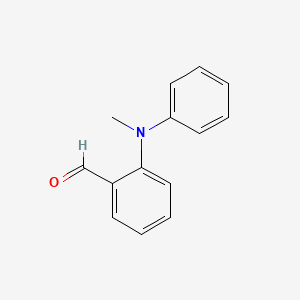
3-Methylhept-2-ene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhept-2-ene-1,7-diol is an organic compound with the molecular formula C8H16O2 It features a double bond at the second carbon and hydroxyl groups at the first and seventh carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylhept-2-yne, followed by selective reduction. The reaction typically requires a hydroboration reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylhept-2-yne using a palladium catalyst under controlled conditions. This method ensures high yield and purity of the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylhept-2-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield 3-methylheptane-1,7-diol.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methylhept-2-one-1,7-diol or 3-Methylhept-2-ene-1,7-dione.
Reduction: 3-Methylheptane-1,7-diol.
Substitution: 3-Methylhept-2-ene-1,7-dihalide.
Applications De Recherche Scientifique
3-Methylhept-2-ene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylhept-2-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may participate in addition reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhept-2-ene-1-ol: Similar structure but with only one hydroxyl group.
3-Methylheptane-1,7-diol: Lacks the double bond, making it less reactive in certain reactions.
2-Heptene-1,7-diol: Different position of the double bond, affecting its chemical properties.
Propriétés
Numéro CAS |
174317-90-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methylhept-2-ene-1,7-diol |
InChI |
InChI=1S/C8H16O2/c1-8(5-7-10)4-2-3-6-9/h5,9-10H,2-4,6-7H2,1H3 |
Clé InChI |
YLCOXJTXIOKWNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)





![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)

